octahydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
Octahydro-2H-pyrano[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrano[3,2-c]pyridine family. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green and Catalyst-Free Method: One efficient method for synthesizing octahydro-2H-pyrano[3,2-c]pyridine involves a green and catalyst-free approach at ambient temperature.
Classical Thermal Reaction Conditions: Another method involves the reaction between α, β-unsaturated ketones and malononitrile in refluxing butanol.
Microwave Irradiation: Microwave irradiation in the presence of dimethylformamide solvent has also been reported as an effective method for synthesizing pyrano[3,2-c]pyridine derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-2H-pyrano[3,2-c]pyridine can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Chemistry: Octahydro-2H-pyrano[3,2-c]pyridine is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of biological pathways and mechanisms.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrano[3,2-c]pyridine: This compound shares a similar core structure with octahydro-2H-pyrano[3,2-c]pyridine but differs in the degree of hydrogenation.
Pyrano[2,3-c]pyridine: Another similar compound with a different arrangement of the pyridine and pyran rings.
Pyrano[3,4-c]pyridine: This compound has a different fusion pattern of the pyridine and pyran rings.
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct chemical and biological properties. Its high stability and diverse reactivity make it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHVUAMDYNYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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